2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Overview
Description
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxy(methyl)carbamoyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide is the carbon-carbon bond formation in organic compounds . This compound, being an organoboron reagent, is used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide interacts with its targets through a process called transmetalation . In this process, the organoboron group of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide is transferred to a palladium catalyst . This results in the formation of a new carbon-carbon bond, which is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by N-Methoxy-N-methyl 3-borono-4-fluorobenzamide, affects the biochemical pathway of carbon-carbon bond formation . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . Its bioavailability would be largely dependent on the specific conditions of its use, including the presence of a suitable palladium catalyst and base .
Result of Action
The molecular effect of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide’s action is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds from simpler precursors . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action, efficacy, and stability of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide are influenced by several environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are generally mild and tolerant of various functional groups , suggesting that N-Methoxy-N-methyl 3-borono-4-fluorobenzamide could be effective in a wide range of chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a boron reagent, such as bis(pinacolato)diboron, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro and methoxy(methyl)carbamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Boron Reagents: Bis(pinacolato)diboron
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and methoxy(methyl)carbamoyl groups, making it less versatile in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the methoxy(methyl)carbamoyl group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is unique due to the presence of both the fluoro and methoxy(methyl)carbamoyl groups, which enhance its reactivity and versatility in various chemical reactions. These substituents also provide additional sites for functionalization, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
[2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALQZJYMDELNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660205 | |
Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-59-5 | |
Record name | B-[2-Fluoro-5-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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